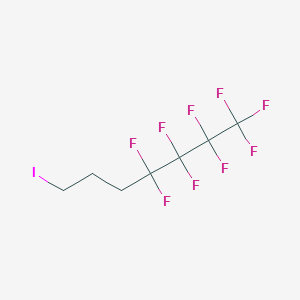

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide

Description

Historical Context and Significance of Perfluoroalkyl Compounds in Modern Chemistry

The journey of per- and polyfluoroalkyl substances (PFAS) began with their discovery in the late 1930s. itrcweb.orgwikipedia.org By the 1940s and 1950s, these compounds were being integrated into a multitude of consumer and industrial products due to their desirable properties, such as thermal stability and resistance to water, stains, and oil. itrcweb.orgaclaritywater.com Two primary manufacturing methods, electrochemical fluorination (ECF) and fluorotelomerization, were developed to produce the perfluoroalkyl chains that form the backbone of these substances. itrcweb.orgclu-in.org

Initially considered chemically inert, the persistence and potential toxicity of certain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), became a subject of concern. wikipedia.org Awareness grew in the 1970s when researchers documented the presence of these compounds in environmental samples, and later studies in the 1990s and early 2000s confirmed their widespread distribution in the environment and detection in the blood of the general population. wikipedia.orgitrcweb.org This led to voluntary phase-outs and regulatory actions, such as the US Environmental Protection Agency's PFOA Stewardship Program initiated in 2006, to reduce the production and use of long-chain PFAS. itrcweb.org Despite these concerns, the unique chemistry of fluorinated compounds ensures their continued importance in specialized applications, driving research into new and existing substances within this class.

Structural Features and Electronic Influences of Perfluoroalkyl Chains on Reactivity

The defining characteristic of perfluoroalkyl compounds is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. wikipedia.org This bond strength contributes to the high thermal and chemical stability of PFAS. The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect across the perfluoroalkyl chain (-CₙF₂ₙ₊₁). This electronic influence is fundamental to the reactivity of molecules containing this moiety.

Research has shown that the electron-withdrawing ability of a perfluoroalkyl group increases significantly with the length of the fluorinated chain. osti.gov Computational studies predict that the adiabatic electron affinity (AEA)—a measure of a molecule's ability to accept an electron—also increases with chain length for linear perfluoroalkanes, making the addition of an electron a more favorable process for longer chains. researchgate.netacs.org Furthermore, the bond dissociation energies (BDEs) for C-F bonds are generally lower in molecules with longer fluoroalkyl chains, particularly for the secondary C-F bonds on -CF₂- groups. acs.org This suggests that longer chains may be more susceptible to certain types of chemical degradation, a factor that is critical in both synthetic applications and environmental remediation studies. acs.orgnih.gov

Academic Relevance and Research Trajectories of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide

This compound, also known by synonyms such as 1H,1H,2H,2H,3H,3H-Perfluoroheptyl iodide and 3-(Perfluorobutyl)propyl iodide, is a key intermediate in a manufacturing process known as telomerization. clu-in.orgsigmaaldrich.com This process is a fundamental method for producing fluorotelomer-based surfactants and polymers. clu-in.org

Telomerization typically involves a two-step process. In the first step, a perfluoroalkyl iodide (the "telogen"), such as perfluoroethyl iodide, reacts with tetrafluoroethylene (B6358150) (the "taxogen") to create a mixture of longer-chain perfluoroalkyl iodides. clu-in.org In a subsequent step, ethylene (B1197577) can be inserted into the carbon-iodine bond of these intermediates. This creates a structure like this compound, often referred to as a "Telomer B" type compound. clu-in.org These intermediates are then used as building blocks for a wide range of fluorotelomer-based products. clu-in.org The presence of the non-fluorinated propyl group (-CH₂CH₂CH₂-) separates the reactive C-I bond from the highly stable perfluoroalkyl group, allowing for further chemical modifications without disrupting the fluorinated chain.

Contemporary Research Landscape and Identified Gaps Pertaining to this compound Studies

The current research landscape for PFAS is heavily dominated by environmental science, focusing on the detection, fate, transport, and remediation of these persistent compounds. itrcweb.orgnih.gov A significant body of work is dedicated to understanding the behavior of well-known long-chain PFAS like PFOA and PFOS and developing methods for their degradation. wikipedia.orgnih.gov Advanced analytical techniques, such as iodide chemical ionization mass spectrometry (iodide-ToF-CIMS), are being developed for the online characterization and real-time analysis of various PFAS in the atmosphere and indoor environments. nih.govresearchgate.netrsc.org

However, there appears to be a gap in the publicly available academic literature concerning the specific synthetic applications and novel reaction pathways of this compound itself. While its role as a "Telomer B" intermediate is established in industrial chemistry, detailed studies exploring its use in creating new classes of materials or its specific reactivity in advanced organic synthesis are less common. Much of the research focuses on the final polymeric or surfactant products derived from such intermediates or the environmental degradation of related compounds, rather than on expanding the fundamental synthetic utility of this particular molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 183547-74-2 |

| Molecular Formula | C₇H₆F₉I |

| Molecular Weight | 388.01 g/mol |

| Density | 1.828 g/mL at 25 °C |

| Refractive Index | n20/D 1.381 |

| Flash Point | 76.7 °C (170.1 °F) |

| Synonyms | 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane, 1H,1H,2H,2H,3H,3H-Perfluoroheptyl iodide, 3-(Perfluorobutyl)propyl iodide |

Source: sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQUIZZKLVTZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475879 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183547-74-2 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,5,5,6,6,7,7,7 Nonafluoroheptyl Iodide

Established Synthetic Routes to Perfluoroalkyl Iodides

Traditional methods for the synthesis of perfluoroalkyl iodides, including 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, primarily rely on radical addition reactions and the conversion of fluorinated alcohols. These routes are well-documented and provide reliable access to a wide range of Rf-I compounds.

Radical Addition Reactions in Perfluoroalkyl Iodide Synthesis

Radical addition reactions are a cornerstone for the synthesis of perfluoroalkyl iodides. researchgate.net These reactions typically involve the addition of a perfluoroalkyl radical (Rf•) across a carbon-carbon multiple bond, followed by iodine atom transfer. The perfluoroalkyl radicals can be generated from various precursors, often perfluoroalkyl iodides themselves, through initiation by heat, light, or chemical initiators like peroxides or azonitriles. researchgate.net

One common approach is the telomerization of fluoroolefins, such as tetrafluoroethylene (B6358150), with a telogen like pentafluoroethyl iodide. google.com This process creates longer-chain perfluoroalkyl iodides. google.com The reaction proceeds via a free radical chain mechanism where the Rf radical adds to the alkene. researchgate.net The resulting radical intermediate then abstracts an iodine atom from another Rf-I molecule, propagating the chain and forming the desired product. rsc.org These reactions are versatile and can be applied to a variety of alkenes and alkynes, often with high yields. researchgate.netnih.gov

Table 1: Examples of Radical Addition Reactions for Perfluoroalkyl Iodide Synthesis

| Initiator | Reactants | Product | Yield (%) |

|---|---|---|---|

| Peroxide | Perfluoroalkyl Iodide, Alkene | 1-Iodo-2-perfluoroalkyl-alkane | High |

| AIBN | Perfluoroalkyl Iodide, Vinyl Acetate | n-RFCH2CHIOAc | 96% researchgate.net |

| Blue LED Light | C4F9–I, Terminal Alkenes | 1,2-addition iodoperfluoroalkylated products | Good to Excellent nih.gov |

Iodination of Fluorinated Alcohols

The conversion of fluorinated alcohols to their corresponding iodides is another fundamental synthetic strategy. This transformation can be achieved using various iodinating agents. A common method involves the use of triphenylphosphine (PPh3) and iodine or 1,2-diiodoethanes. organic-chemistry.org This system effectively replaces the hydroxyl group with an iodide ion. organic-chemistry.org Alternative reagents like the CeCl3·7H2O/NaI system in acetonitrile offer a mild and efficient route for the preparation of iodides from a wide range of alcohols. organic-chemistry.org

Ionic liquids, such as 1-n-butyl-3-methylimidazolium halides, have also been employed as effective reagents for the conversion of alcohols to alkyl halides in the presence of Brønsted acids at room temperature. organic-chemistry.org These methods are often advantageous due to simplified product isolation and the potential for recycling the reagents. organic-chemistry.org

Advanced Synthetic Strategies and Optimization Protocols for this compound

To improve efficiency, reduce reaction times, and enhance control over reaction outcomes, advanced synthetic methodologies have been developed. These include microwave-assisted techniques and more controlled radical addition processes.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from days to minutes or hours, and improve product yields compared to conventional heating methods. nih.govcambridge.org This is due to efficient heat transfer through dielectric heating, which directly interacts with polar molecules in the reaction mixture. nih.gov

In the context of synthesizing fluorinated compounds, microwave-assisted methods have been successfully applied to produce perfluorinated ionic liquids, demonstrating a substantial reduction in synthesis time. cambridge.orgncat.edu For instance, the synthesis of 1-(perfluorohexyl)-3-methylimidazolium iodide was shortened from five days to less than one day using a microwave reactor. cambridge.org This technique offers a more straightforward and energy-efficient procedure for the synthesis of compounds like this compound. cambridge.orgncat.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave-Assisted Time |

|---|---|---|

| Synthesis of 1-(1H,1H,2H,2H-fluorohexyl)-3-methylimidazolium iodide | 5 days cambridge.org | < 1 day cambridge.org |

| Synthesis of quinoline derivatives | 3 h to overnight | 3–4 min nih.gov |

Controlled Radical Addition Methodologies

While traditional radical additions are highly effective, controlling the regioselectivity and minimizing side reactions can be challenging. Modern methodologies focus on achieving greater control over the radical process. Visible-light photoredox catalysis has become a prominent strategy for generating perfluoroalkyl radicals under mild conditions. researchgate.netconicet.gov.ar This approach often utilizes catalysts like ruthenium or iridium complexes, or organic dyes, to initiate the radical reaction upon irradiation with visible light. wustl.edu

Furthermore, catalyst-free approaches have been developed that rely on the formation of an electron donor-acceptor (EDA) complex between a perfluoroalkyl iodide and an electron-rich species. wustl.edu Irradiation of this complex with light can induce the formation of the perfluoroalkyl radical, leading to a highly efficient and selective addition to olefins. wustl.edu These methods offer excellent functional group tolerance and operational simplicity, making them attractive for complex molecule synthesis. nih.govwustl.edu

Analytical Purity Assessment and Structural Elucidation Techniques in Synthesis

Following the synthesis of this compound, a thorough analysis is crucial to confirm its identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

The purity of organofluorine compounds is often assessed using chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For the determination of total organic fluorine content, combustion ion chromatography (CIC) is a reliable method. tudelft.nl

Structural elucidation heavily relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for analyzing fluorinated compounds. jeol.com

19F NMR is essential for directly observing the fluorine atoms in the molecule, providing information about their chemical environment. jeol.com The large chemical shift range of 19F NMR (up to 500 ppm) allows for excellent signal dispersion. jeol.comjeolusa.com

1H NMR and 13C NMR are used to analyze the non-fluorinated parts of the molecule and are complicated by couplings to fluorine atoms (19F-1H and 19F-13C J-coupling). jeol.comjeolusa.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different atoms in the molecule. jeol.com

Mass Spectrometry (MS), often coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an emerging technique for sensitive elemental fluorine detection. perkinelmer.com Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| 19F NMR | Structural Elucidation | Chemical shifts and coupling constants of fluorine nuclei. jeol.comjeolusa.com |

| 1H NMR | Structural Elucidation | Information on proton environments and their coupling to fluorine. jeol.com |

| 13C NMR | Structural Elucidation | Carbon skeleton and C-F coupling information. jeol.com |

| GC-MS | Purity & Structure | Separation of components, molecular weight, and fragmentation patterns. |

| FTIR | Functional Group ID | Identification of characteristic vibrations (e.g., C-F, C-H bonds). cambridge.orgncat.edu |

| CIC | Purity Assessment | Total organic fluorine content. tudelft.nl |

Derivatization and Transformation Chemistry of 4,4,5,5,6,6,7,7,7 Nonafluoroheptyl Iodide

Nucleophilic Substitution Reactions Involving 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide

The polarized C-I bond in this compound allows it to act as an electrophile in nucleophilic substitution reactions, providing a direct pathway for the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Fluorinated Malonate Derivatives

The reaction of perfluoroalkyl iodides with carbanions, such as those derived from malonic esters, is a classical method for carbon-carbon bond formation. In this context, this compound can be reacted with sodium diethyl malonate to yield diethyl 2-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)malonate. This reaction typically proceeds by generating the malonate enolate with a suitable base, such as sodium hydride or sodium ethoxide, which then acts as a nucleophile, displacing the iodide ion. These fluorinated malonate derivatives are versatile synthetic intermediates, amenable to further transformations like decarboxylation to produce fluorinated carboxylic acids or reduction to yield diols.

Table 1: Representative Nucleophilic Substitution for Fluorinated Malonate Synthesis

| Electrophile | Nucleophile | Base | Product |

| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)malonate |

Preparation of Fluorinated Alkanesulfonates

Fluorinated alkanesulfonates can be prepared through multi-step synthetic sequences that may involve nucleophilic substitution. One common strategy involves the ring-opening of cyclic sulfonate esters, known as sultones, with a nucleophile. For instance, a perfluoroalkyl Grignard reagent, potentially derived from this compound, could react with a sultone like propane-1,3-sultone. This nucleophilic attack opens the sultone ring to yield a fluorinated alkanesulfonate after workup. Another approach involves the displacement of a leaving group, such as a triflate, from a fluorinated alcohol derivative with a sulfite (B76179) salt, although this is a less direct application of the iodide's reactivity.

Radical Functionalization Chemistry and Mechanism Elucidation

The relatively weak carbon-iodine bond in this compound (and perfluoroalkyl iodides in general) facilitates homolytic cleavage to generate the corresponding 4,4,5,5,6,6,7,7,7-nonafluoroheptyl radical. This reactive intermediate is central to a variety of powerful functionalization reactions.

Perfluoroalkylation of Unsaturated Organic Substrates

The addition of perfluoroalkyl radicals to unsaturated systems like alkenes and alkynes is a highly effective method for incorporating fluorinated chains. This compound serves as an excellent precursor for the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl radical, which can be generated under thermal, photochemical, or radical initiator-induced conditions. This electrophilic radical readily adds to the double or triple bonds of various organic substrates. For example, the reaction with styrenes or electron-deficient olefins under visible-light irradiation leads to the formation of valuable β-perfluoroalkylated products. nih.govacs.org This transformation is applicable to a wide array of substrates, demonstrating good functional group tolerance. nih.gov

Mechanistic Pathways of Hydroxy- and Hydro-Perfluoroalkylation Reactions

Recent advancements have detailed the mechanisms for the simultaneous introduction of a perfluoroalkyl group and either a hydroxyl (hydroxy-perfluoroalkylation) or hydrogen (hydro-perfluoroalkylation) atom across a double bond. acs.org

One prominent metal-free mechanism involves the formation of an electron-donor-acceptor (EDA) complex between a tertiary amine or an enamine and the perfluoroalkyl iodide. nih.govresearchgate.net Upon visible-light irradiation, this complex undergoes single-electron transfer (SET) to generate the perfluoroalkyl radical, an iodide ion, and an amine radical cation. nih.gov The perfluoroalkyl radical then adds to the olefin. In hydroxy-perfluoroalkylation, molecular oxygen traps the resulting carbon-centered radical, which, after a series of steps, yields the β-perfluoroalkyl alcohol. nih.govnih.gov

Another pathway utilizes a photoredox catalyst, such as eosin Y. acs.org Under visible light, the excited catalyst can react with the perfluoroalkyl iodide to produce the perfluoroalkyl radical. This radical adds to a styrene substrate, creating a benzyl radical intermediate. The subsequent reaction pathway, leading to either the hydroxy- or hydro-perfluoroalkylated product, can be controlled by the specific reaction additives and the manipulation of the catalyst's quenching cycle. acs.org

Table 2: Mechanistic Pathways for Radical Perfluoroalkylation

| Reaction Type | Catalyst/Promoter | Key Intermediate | Mechanism Highlight |

| Hydroxy-perfluoroalkylation | Enamine / Visible Light | Electron-Donor-Acceptor (EDA) Complex | Metal-free, radical generation via photo-induced single-electron transfer. nih.gov |

| Hydroxy/Hydro-perfluoroalkylation | Eosin Y / Visible Light | Benzyl Radical | Control over product outcome by managing the photoredox catalyst quenching cycle. acs.org |

Organometallic Transformations and Catalytic Applications

The carbon-iodine bond of this compound is also susceptible to reactions with metals, enabling the formation of organometallic reagents and participation in transition metal-catalyzed cross-coupling reactions.

Perfluoroalkyl Grignard reagents can be generated via a halogen-metal exchange reaction between a perfluoroalkyl iodide and a standard Grignard reagent like ethylmagnesium bromide. researchgate.net The resulting 4,4,5,5,6,6,7,7,7-nonafluoroheptylmagnesium iodide is a potent nucleophile, capable of reacting with various electrophiles such as aldehydes, ketones, and chlorosilanes. researchgate.net

Furthermore, perfluoroalkyl iodides are effective coupling partners in palladium-catalyzed reactions. For instance, the direct C-H perfluoroalkylation of aromatic substrates can be achieved using a phosphine-ligated palladium catalyst. nih.govacs.orgresearchgate.net This transformation allows for the direct attachment of the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl group to arenes, bypassing the need to pre-functionalize the aromatic ring. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, with perfluoroalkyl vinyl iodides (prepared from the addition of perfluoroalkyl iodides to alkynes) have also been developed, providing access to complex fluorinated olefins and enynes. acs.org

Generation and Reactivity of Fluorinated Organozinc Reagents

Organozinc reagents are pivotal in carbon-carbon bond formation due to their functional group tolerance. The direct insertion of zinc metal into organic halides is a primary method for their synthesis. For fluoroalkyl iodides like this compound, this process is often facilitated by activating the zinc metal.

The generation of organozinc reagents from zinc metal and organohalides can be a sluggish reaction. nih.gov To enhance the efficiency, various activation methods are employed. Common activators include trimethylsilyl chloride (TMSCl), 1,2-dibromoethane, and iodine. nih.gov A widely used and effective method involves the use of lithium chloride (LiCl) in tetrahydrofuran (THF), which significantly accelerates the reaction, allowing for the preparation of a broad range of functionalized aryl- and alkylzinc reagents at moderate temperatures. organic-chemistry.org The presence of LiCl is thought to aid in the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction. nih.govorganic-chemistry.org

Once formed, the resulting nonafluoroheptylzinc iodide can participate in a variety of coupling reactions. A prominent application is the Negishi cross-coupling reaction, where the organozinc reagent couples with an organohalide in the presence of a palladium or nickel catalyst. slideshare.net This reaction is a powerful tool for constructing complex molecules with high precision. Another key reaction is the Fukuyama coupling, which involves the reaction of the organozinc reagent with a thioester to produce a ketone. slideshare.net

| Reaction Type | Description | Catalyst/Conditions |

| Negishi Coupling | C-C bond formation between an organozinc reagent and an organic halide. | Palladium or Nickel catalyst. |

| Fukuyama Coupling | Forms a ketone from an organozinc reagent and a thioester. | Palladium catalyst. |

| Reformatsky Reaction | Reaction with an α-halo ester to form a β-hydroxy ester. | Zinc metal. |

| Simmons-Smith Reaction | Forms a cyclopropane by reacting with an alkene. | Zinc-copper couple. |

Grignard Reactions with Perfluoroalkyl Iodides and Their Scope

Grignard reagents, or organomagnesium halides, are among the most widely used organometallic reagents in organic synthesis. acs.org The preparation of perfluoroalkyl Grignard reagents, however, presents challenges. The direct reaction of magnesium metal with perfluoroalkyl iodides often proceeds with low efficiency. A more successful and common approach is the halogen-metal exchange reaction, where the perfluoroalkyl iodide is treated with a pre-formed, more reactive Grignard reagent, such as ethylmagnesium bromide (EtMgBr) or phenylmagnesium bromide. researchgate.netresearchgate.net

The resulting 4,4,5,5,6,6,7,7,7-nonafluoroheptylmagnesium iodide is a potent nucleophile. Its reactivity is influenced by the solvent, with tetrahydrofuran (THF) generally being preferred over diethyl ether. researchgate.net These fluorinated Grignard reagents can react with a wide array of electrophiles. For instance, they add to carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com The reaction with esters is more complex, typically involving a double addition to yield tertiary alcohols. masterorganicchemistry.com They can also react with carbon dioxide to produce carboxylic acids after an acidic workup. masterorganicchemistry.com

A notable application is their reaction with cyclic sulfates, such as 1,3,2-dioxathiolane-2,2-dioxide, to furnish 2-(perfluoroalkyl)ethyl magnesium sulfates. These intermediates can then be hydrolyzed to the corresponding 2-(perfluoroalkyl)ethanols, providing an alternative route to these valuable compounds. researchgate.net

| Electrophile | Product Type |

| Aldehydes | Secondary Alcohols |

| Ketones | Tertiary Alcohols |

| Esters | Tertiary Alcohols (double addition) |

| Carbon Dioxide | Carboxylic Acids |

| Epoxides | Alcohols |

| 1,3,2-dioxathiolane-2,2-dioxide | 2-(Perfluoroalkyl)ethyl magnesium sulfates |

Phosphorus Chemistry Derived from Perfluoroalkyl Iodides

The introduction of perfluoroalkyl chains into phosphorus-containing molecules can significantly alter their chemical and physical properties, leading to applications in catalysis, materials science, and biochemistry.

Synthesis of Fluorinated Phosphonium (B103445) Salts and their Utility

Fluorinated phosphonium salts are typically synthesized through the alkylation of a phosphine with a perfluoroalkyl iodide. For example, this compound can react with a phosphine, such as a substituted triphenylphosphine, to yield the corresponding phosphonium iodide salt. This reaction is often carried out by heating the reactants in a suitable solvent like toluene. d-nb.info

These fluorinated phosphonium salts have demonstrated utility as organocatalysts. Bifunctional phosphonium salts bearing perfluorinated side chains have been employed as catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. d-nb.info This transformation is of interest as it utilizes CO2 as a C1 building block, aligning with principles of green chemistry. d-nb.info The presence of the fluorinated chain can facilitate catalyst separation and recycling, particularly when using fluorous solvents. d-nb.info

Furthermore, quaternary phosphonium salts, in general, are noted for their chemical and thermal stability, often exceeding that of their ammonium-based counterparts. mdpi.com The properties of these salts, including their thermal stability, can be tuned by modifying the structure of the cation and the choice of the counter-anion. tainstruments.com For instance, replacing a halide anion with a bis(trifluoromethylsulfonyl)imide (NTf2) anion can significantly increase the thermal stability of the salt. tainstruments.com Phosphonium salts with long alkyl chains have also been investigated for their antimicrobial properties. nih.gov

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Substituted Phosphine | Fluorinated Phosphonium Iodide | Organocatalysis (e.g., cyclic carbonate synthesis) |

| Phosphine (PH3) | Formaldehyde, HCl | Tetrakis(hydroxymethyl) phosphonium salt | Biocide |

Applications of 4,4,5,5,6,6,7,7,7 Nonafluoroheptyl Iodide in Functional Materials Science

Development of Fluorinated Surfactants and Surface Active Agents

The amphiphilic nature of molecules derived from 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, combining a lipophobic fluorinated tail with a functional hydrophilic head, makes them excellent candidates for surfactants and surface-active agents. These semi-fluorinated compounds exhibit unique behavior at interfaces, leading to applications in various fields requiring the manipulation of surface and interfacial tension.

The synthesis of semi-fluorinated sulfonates from this compound is a multi-step process that leverages well-established organic reactions. The primary design principle involves the introduction of a sulfonate group at the terminus of the hydrocarbon portion of the molecule, thereby creating a classic surfactant structure with a hydrophobic, oil-repellent fluorinated tail and a hydrophilic, water-soluble sulfonate head.

A general synthetic strategy involves the conversion of the terminal iodide to a more reactive functional group that can then be sulfonated. One common approach is to first displace the iodide with a nucleophile that can be further elaborated. For instance, the iodide can be converted to a thiol, which is then oxidized to a sulfonic acid. Alternatively, the iodide can be used in a coupling reaction to introduce a functional group amenable to sulfonation.

A plausible synthetic route starting from this compound could involve a reaction with sodium sulfite (B76179) to directly introduce the sulfonate group, or a more controlled multi-step synthesis. For example, the iodide can be reacted with a protected thiol, followed by deprotection and oxidation. Another approach involves the reaction with a malonic ester, followed by decarboxylation and subsequent functional group transformations to introduce the sulfonate moiety. The choice of synthetic route often depends on the desired purity, yield, and scalability of the process. For instance, the synthesis of perfluorobutyl-substituted disodium (B8443419) alkanesulfonates has been achieved using 1H,1H,2H,2H-nonafluorohexyl iodide, diethyl malonate, and sultones in a three-step process. researchgate.net

The resulting semi-fluorinated sulfonates are designed to have a biodegradable perfluorobutyl moiety, offering an alternative to more persistent long-chain perfluorinated surfactants like perfluorooctanesulfonic acid (PFOS). researchgate.net The efficiency and simplicity of these synthetic strategies provide a pathway to new PFOS alternatives. researchgate.net

Fluorinated surfactants are renowned for their exceptional ability to lower the surface tension of water and the interfacial tension between water and oils. scu.edu.cn The presence of the highly fluorinated tail in semi-fluorinated sulfonates derived from this compound results in superior surface activity compared to their hydrocarbon counterparts. scu.edu.cn

The critical micelle concentration (CMC) is a key parameter used to characterize the efficiency of a surfactant. It represents the concentration at which surfactant molecules begin to form micelles in solution, leading to a significant drop in surface tension. Fluorinated surfactants typically exhibit very low CMCs, meaning they are effective at very low concentrations. For example, a novel surfactant containing a fluorine and a sulfonic group was found to have a CMC of 0.4 g/L in water. scu.edu.cn

The oil-water interfacial tension is another crucial property, particularly for applications such as enhanced oil recovery and emulsification. Fluorinated surfactants can dramatically reduce this interfacial tension. For instance, a fluorinated surfactant solution was able to achieve an oil-water interfacial tension of 2.80 mN/m. scu.edu.cn Furthermore, synergistic effects are often observed when fluorinated surfactants are mixed with conventional hydrocarbon surfactants. For example, the addition of sodium dodecyl benzene (B151609) sulfonate (SDBS) to a fluorinated surfactant solution significantly decreased the oil-water interfacial tension from 3.71 to 0.44 mN/m. scu.edu.cn

The wetting behavior of these surfactants is also of great interest. The contact angle of a liquid on a solid surface is a measure of its wettability. Surfaces treated with fluorinated surfactants often exhibit high contact angles with both water and oil, indicating both hydrophobic and oleophobic properties. A fluorinated surfactant solution in brine was reported to have a contact angle of up to 75.63°. scu.edu.cn

Table 1: Interfacial Properties of a Representative Fluorinated Sulfonate Surfactant

| Property | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.4 g/L | In water at 30°C |

| Oil-Water Interfacial Tension | 2.80 mN/m | At 30°C in brine |

| Contact Angle | 75.63° | On a solid surface in brine |

Advanced Polymeric Materials and Elastomers

The incorporation of the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl moiety into polymeric structures imparts unique and desirable properties to the resulting materials. These include enhanced thermal and chemical resistance, low surface energy, and improved processability.

Polysiloxanes, commonly known as silicones, are valued for their flexibility, thermal stability, and biocompatibility. The introduction of fluorinated side chains, such as the nonafluoroheptyl group, can further enhance these properties, leading to the creation of advanced fluorosilicones.

The most common method for incorporating such groups into a polysiloxane backbone is through a hydrosilylation reaction. This involves the reaction of a Si-H group on a polysiloxane with an alkene. To utilize this compound in this context, it must first be converted into a derivative containing a terminal double bond. This can be achieved through various synthetic routes, for example, by reacting the iodide with an appropriate unsaturated alcohol or amine.

Once the alkene-terminated nonafluoroheptyl derivative is obtained, it can be grafted onto a polymethylhydrosiloxane (B1170920) (PMHS) backbone in the presence of a platinum catalyst. The extent of functionalization can be controlled by the stoichiometry of the reactants. This "grafting to" approach allows for the precise tuning of the properties of the final fluorosilicone.

The resulting fluorosilicones exhibit a combination of the properties of both silicones and fluoropolymers. They typically have low glass transition temperatures, excellent thermal stability, and very low surface energies, making them suitable for a wide range of applications, including as high-performance elastomers, sealants, and coatings.

Phthalocyanines are large, aromatic macrocyclic compounds that have found applications as pigments, catalysts, and in photodynamic therapy. The attachment of perfluoroalkyl chains to the phthalocyanine (B1677752) core can significantly enhance their solubility in organic solvents and modify their electronic properties.

The synthesis of perfluoroalkylated phthalocyanine derivatives often starts with a substituted phthalonitrile (B49051) precursor. This compound can be used to introduce the perfluoroalkyl group onto a phthalonitrile ring through a coupling reaction. For example, a reaction between an iodophthalonitrile and the perfluoroalkyl iodide in the presence of a copper catalyst can yield the desired perfluoroalkylated phthalonitrile. google.com

This key intermediate can then undergo a cyclotetramerization reaction in the presence of a metal salt (e.g., zinc acetate) to form the corresponding metallophthalocyanine. google.com This process typically involves heating the reactants in a high-boiling solvent. The resulting perfluoroalkylated phthalocyanine will have four nonafluoroheptyl groups attached to its periphery.

These fluorinated phthalocyanine derivatives exhibit high thermal and chemical stability. organic-chemistry.org The bulky perfluoroalkyl groups can also prevent aggregation of the phthalocyanine molecules in solution, which is often a problem with unsubstituted phthalocyanines and can quench their photophysical properties. organic-chemistry.org

The low surface energy imparted by the nonafluoroheptyl group makes it an excellent component for creating oleophobic (oil-repellent) and hydrophobic (water-repellent) surface coatings. These coatings are highly sought after for applications such as self-cleaning surfaces, anti-graffiti coatings, and protective layers for electronic components.

To create such coatings, this compound is typically first converted into a silane (B1218182) derivative. This can be achieved by reacting the iodide with a silane containing a reactive group, such as an alkene, through a hydrosilylation reaction. The resulting fluoroalkylsilane can then be applied to a surface via a sol-gel process or by simple dip-coating or spray-coating.

The silane end of the molecule covalently bonds to hydroxyl groups on the substrate surface (e.g., glass, metal, or ceramic), while the fluorinated tails orient themselves away from the surface, creating a low-energy, non-stick interface. The effectiveness of these coatings is typically evaluated by measuring the contact angles of water and oil droplets on the treated surface. High contact angles indicate poor wetting and therefore good repellency.

For example, surfaces modified with fluorinated silanes can exhibit water contact angles greater than 110° and oil (hexadecane) contact angles greater than 70°. The combination of a low surface energy chemical composition and, in some cases, a micro- or nanostructured surface topography can lead to superhydrophobic and superoleophobic surfaces with contact angles exceeding 150°.

Table 2: Representative Contact Angles for Fluorinated Surface Coatings

| Probing Liquid | Contact Angle (°) | Surface Type |

|---|---|---|

| Water | > 110 | Smooth surface with fluorinated silane |

| Hexadecane (Oil) | > 70 | Smooth surface with fluorinated silane |

| Water | > 150 | Micro/nanostructured surface with fluorinated coating |

Role in Advanced Organic Synthesis and Catalysis

Perfluoroalkylation Strategies in Modern Synthetic Organic Chemistry

The incorporation of perfluoroalkyl chains into organic compounds is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and lipophilicity. rsc.org 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is a key reagent in these transformations, primarily acting as a source of the nonafluoroheptyl radical (C₃F₇(CH₂)₃•).

Modern strategies for generating this radical from its iodide precursor are designed to be mild and efficient, often avoiding the need for harsh conditions or toxic heavy metals. One prominent method involves the activation of the carbon-iodine bond through halogen bonding. Simple inorganic bases, such as potassium hydroxide (B78521) or sodium tert-butoxide, can form a halogen-bond complex with the perfluoroalkyl iodide. nih.gov This interaction weakens the C-I bond, promoting its homolytic cleavage under mild conditions to generate the desired perfluoroalkyl radical and an iodine radical. nih.gov This approach has been successfully applied to the C-H perfluoroalkylation of electron-rich arenes and heteroarenes. nih.gov

Another strategy relies on the formation of electron donor-acceptor (EDA) complexes. In these systems, an electron donor interacts with the perfluoroalkyl iodide, and upon irradiation with visible light, a single-electron transfer (SET) occurs to generate the perfluoroalkyl radical. This method is notable for proceeding without the need for a dedicated transition-metal or photoredox catalyst. nih.gov

The table below summarizes key modern strategies for perfluoroalkylation using perfluoroalkyl iodides.

| Strategy | Initiator/Conditions | Key Intermediate | Typical Application |

|---|---|---|---|

| Halogen Bond Activation | Inorganic Base (e.g., KOH, tBuONa) | Perfluoroalkyl Radical (Rf•) | C-H Perfluoroalkylation of (hetero)arenes |

| Electron Donor-Acceptor (EDA) Complex | Visible Light / Electron Donor (e.g., Amine) | Perfluoroalkyl Radical (Rf•) | Perfluoroalkylation of hydrazones |

| Photoredox Catalysis | Visible Light / Photocatalyst (e.g., Ru/Ir complex) | Perfluoroalkyl Radical (Rf•) | Addition to alkenes and alkynes |

Catalytic Potentials of Fluorinated Ionic Liquids and Their Derivatives

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as solvents and catalysts in green chemistry. dtic.mil The incorporation of fluorinated chains, such as the nonafluoroheptyl group, into the cationic or anionic component of an IL can produce "fluorinated ionic liquids" with unique properties. These properties include high thermal stability, tunable miscibility with organic solvents and water, and the ability to form distinct fluorous phases.

While specific examples of ionic liquids synthesized directly from this compound are not extensively documented, the principles of IL chemistry suggest its potential utility. A nonafluoroheptyl group attached to an imidazolium (B1220033) or phosphonium (B103445) cation would create a highly hydrophobic, lipophobic cation capable of self-assembly. dtic.mil This could be leveraged in catalysis in several ways:

Catalyst Immobilization : The IL can act as a support phase for a homogeneous catalyst, allowing for easy separation of the catalyst from the product stream, a concept known as a supported ionic liquid phase (SILP). rsc.orgmdpi.com

Biphasic Catalysis : The unique phase behavior of fluorinated ILs can be used to create biphasic systems where reactants and products are soluble in one phase (e.g., organic) while the catalyst dissolved in the IL phase can be easily recovered and recycled.

Organocatalysis : The ionic liquid itself can act as a catalyst. researchgate.netrsc.org The cation and anion can stabilize transition states through hydrogen bonding or Coulombic forces, enhancing reaction rates and selectivity in processes like nucleophilic fluorination. researchgate.netmdpi.com

The role of ionic liquids in catalysis is diverse, as they can function as solvents, immobilizing agents for catalysts, or as the catalyst itself. mdpi.com

Photoredox Catalysis Involving Perfluoroalkyl Iodide Substrates

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions. princeton.edu This strategy relies on photocatalysts, typically transition metal complexes of iridium or ruthenium, that can absorb visible light and engage in single-electron transfer (SET) processes with organic substrates. princeton.edunih.gov

Perfluoroalkyl iodides like this compound are excellent substrates for this type of catalysis. The general mechanism involves the excitation of the photocatalyst (PC) to its excited state (PC*) by visible light. The excited state is a potent reductant and can transfer a single electron to the perfluoroalkyl iodide. This reductive cleavage of the carbon-iodine bond is highly efficient and generates a perfluoroalkyl radical and an iodide anion.

General Cycle:

Excitation: PC + hν (visible light) → PC*

Reductive Quenching: PC* + Rf-I → [PC]⁺ + [Rf-I]⁻

Fragmentation: [Rf-I]⁻ → Rf• + I⁻

The generated nonafluoroheptyl radical (Rf•) can then participate in a variety of synthetic transformations, such as addition to alkenes and alkynes, that would be difficult to achieve through other methods. uni-regensburg.de The mild reaction conditions, often at room temperature, and the use of visible light as a sustainable energy source make photoredox catalysis a highly attractive modern synthetic method. princeton.edu

| Photocatalyst | Excited State Reduction Potential E1/2(PC/PC⁻) [V vs SCE] | Excited State Oxidation Potential E1/2(PC⁺/PC) [V vs SCE] |

|---|---|---|

| [Ru(bpy)₃]²⁺ | +0.77 | -0.81 |

| [Ir(ppy)₂(dtbbpy)]⁺ | +0.66 | -0.96 |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]⁺ | +1.21 | -0.89 |

| Eosin Y | +0.83 | -1.11 |

Emerging Methodologies in Hypervalent Iodine Chemistry for Catalysis

Hypervalent iodine compounds, where the iodine atom formally exceeds the octet of electrons, are widely used as versatile and environmentally benign reagents in organic synthesis. researchgate.netprinceton.edu Typically, they function as powerful oxidants or as agents for group transfer reactions. acs.orgnih.gov While less toxic than many heavy metal reagents, a limitation has been the need for stoichiometric quantities, which results in poor atom economy. nsf.gov Consequently, a major recent advance has been the development of catalytic systems using hypervalent iodine.

In the context of perfluoroalkylation, hypervalent iodine chemistry offers two main approaches:

Group Transfer Reagents : Hypervalent iodine(III) reagents can be designed to carry and deliver a perfluoroalkyl group. The most famous examples are the Togni reagents, which are used for trifluoromethylation. nih.govethz.ch Similar reagents bearing longer perfluoroalkyl chains, such as perfluorohexyl or perfluorooctyl groups, have also been developed, suggesting the feasibility of analogous nonafluoroheptyl-transfer reagents. acs.org These compounds can transfer the Rf group via either radical or ionic pathways depending on the reaction conditions.

Catalytic Oxidants : An emerging strategy uses a simple iodoarene (e.g., iodobenzene) as a catalyst in the presence of a terminal oxidant (like m-CPBA). The oxidant converts the I(I) catalyst to an active I(III) species in situ. This hypervalent iodine catalyst can then facilitate the desired transformation. For perfluoroalkylation, such a system can be used to generate perfluoroalkyl radicals from stable precursors like sodium perfluoroalkanesulfinates. rsc.org This catalytic approach avoids the direct use of perfluoroalkyl iodides and represents a mild, metal-free method for generating the key radical intermediates. rsc.org

These methodologies highlight the expanding role of hypervalent iodine from a stoichiometric reagent to a key component in sophisticated catalytic cycles, providing new, sustainable pathways for complex molecule synthesis. nsf.gov

Computational and Theoretical Investigations of Perfluoroalkyl Iodides

Quantum Chemical Studies on Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations are fundamental to understanding the properties of perfluoroalkyl iodides at the atomic level. Methods like Density Functional Theory (DFT) are employed to perform structural optimization and characterize the time-evolution of these molecular systems isef.net. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic structure of perfluoroalkyl iodides is a key determinant of their reactivity. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the carbon-iodine (C-I) bond. This creates an electrophilic character on the iodine atom, known as a σ-hole, which is crucial for forming halogen bonds with Lewis bases nih.gov. Quantum chemical calculations can quantify properties related to the electronic structure, such as the lowest unoccupied molecular orbital (LUMO) energy and the molecular electrostatic potential surface, which helps in understanding and predicting interactions. For instance, the binding energy of adducts, such as those between per- and polyfluoroalkyl substances (PFAS) and iodide, can be determined theoretically through quantum chemical calculations, offering insight into analytical sensitivity in mass spectrometry techniques rsc.org.

Reactivity studies often focus on the energetics of bond cleavage and formation. Computational approaches can model the photodissociation dynamics of fluorinated alkyl iodides, explaining how factors like the substitution pattern and excitation wavelength influence the reaction outcome aip.orgresearchgate.net. By calculating the potential energy surface, researchers can identify the minimum energy path for a reaction, providing a theoretical basis for understanding reaction kinetics and mechanisms smu.edunih.gov.

Table 1: Application of Quantum Chemical Methods to Perfluoroalkyl Iodides

| Computational Method | Investigated Property | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry & Structure | Provides optimized bond lengths and angles; used for structural characterization isef.net. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation & Photodissociation | Models the electronic transitions involved in the UV absorption and subsequent C-I bond cleavage aip.orgresearchgate.net. |

| Møller–Plesset perturbation theory (MP2) | Electron Correlation & Interaction Energies | Accurately calculates intermolecular interaction energies, such as in halogen bonding. |

| Coupled Cluster (CC) Methods | High-Accuracy Energy Calculations | Refines energetic information for reaction pathways and bond dissociation energies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure & Bonding | Characterizes the nature of the C-I bond and non-covalent interactions like halogen bonds. |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and collective phenomena like self-assembly. For fluorinated compounds, MD simulations can reveal how these molecules behave in different environments, such as in aqueous solutions or at interfaces isef.net.

These simulations model the interactions between molecules using force fields, which are sets of parameters that describe the potential energy of the system. Specific force fields, such as CLAYFF for minerals and OPLS-AA for organic molecules, have been used to simulate the adsorption and dynamics of PFAS on surfaces like clay nih.gov. Such simulations are crucial for understanding the environmental transport and fate of these compounds. They can identify specific binding sites and elucidate the mechanisms of interaction at the molecular level nih.gov.

The self-assembly of fluorinated compounds, driven by their unique hydrophobic and lipophobic (fluorophilic) nature, can also be investigated using MD. Simulations can show how perfluoroalkyl chains aggregate in solution or align at interfaces, forming structures like micelles or surface monolayers. While initial simulations of ionic systems using nonpolarizable force fields showed discrepancies with experimental results, particularly regarding dynamics, the development of polarizable force fields has improved the accuracy of these models acs.org. Reactive molecular dynamics, using potentials like ReaxFF, further extends these capabilities to model chemical reactions, such as the degradation of PFAS mdpi.comarxiv.org.

Elucidation of Reaction Mechanisms via Advanced Computational Chemistry Techniques

Understanding the detailed step-by-step process of a chemical reaction is crucial for controlling its outcome. Advanced computational chemistry techniques are indispensable for elucidating complex reaction mechanisms that involve perfluoroalkyl iodides rsc.org. A common approach is to map the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states smu.edu.

By calculating the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state, chemists can follow the geometric and electronic changes that occur throughout the reaction smu.edu. This allows for the detailed analysis of bond-breaking and bond-forming events. For reactions involving perfluoroalkyl iodides, computational studies can validate proposed mechanisms, such as those involving radical intermediates nih.gov. For example, the homolytic cleavage of the C-I bond can be modeled to understand the formation of perfluoroalkyl radicals, which are key intermediates in many synthetic transformations nih.govresearchgate.net.

The United Reaction Valley Approach (URVA) is an advanced method that analyzes the reaction path to partition a mechanism into distinct, chemically meaningful phases: a contact phase, a preparation phase, transition state phases, and product adjustment and separation phases smu.edu. This provides a deeper understanding of the dynamics and electronic rearrangements during the chemical transformation. The increasing complexity of the systems being modeled, including the role of non-covalent interactions and solvent effects, highlights the growing power of computational tools in mechanistic chemistry rsc.orgresearchgate.net.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. It is a valuable tool for predicting the properties of new or untested compounds, thereby reducing the need for costly and time-consuming experiments nih.govresearchgate.net. For fluorinated compounds, QSPR models have been developed to predict a wide range of properties, including boiling points, fluorophilicity, and environmental partitioning coefficients researchgate.netacs.org.

The development of a QSPR model involves several steps. First, a dataset of compounds with known property values is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode information about the molecule's topological, geometrical, or electronic features. Finally, a mathematical model is created to establish a functional relationship between the descriptors and the property of interest nih.gov.

For per- and polyfluoroalkyl substances (PFAS), QSPR models have been successfully used to predict the organic carbon-normalized sorption coefficient (Koc), a key parameter for assessing environmental distribution nih.govmdpi.com. Key molecular descriptors identified in such models include molecular weight (related to hydrophobicity), lowest unoccupied molecular orbital energy (ELUMO), and dipole moment (related to electrostatic interactions and polarity) nih.gov. These models can effectively fill data gaps for uncommon or newly emerging PFAS, aiding in environmental risk assessment nih.gov.

Table 2: Key Molecular Descriptors in QSPR Models for Fluorinated Compounds

| Descriptor Category | Example Descriptor | Property Correlation | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Correlates with hydrophobicity and size-dependent properties like boiling point. | nih.gov |

| Topological | Connectivity Indices | Relates molecular branching and shape to physical properties. | researchgate.net |

| Quantum Chemical | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Associated with electron-accepting ability and electrostatic interactions. | nih.govmdpi.com |

| Quantum Chemical | Dipole Moment (μ) | Reflects molecular polarity and influences intermolecular forces. | nih.gov |

| Quantum Chemical | Maximum Average Local Ionization Energy (ALIEmax) | Relates to electrostatic interactions and the difficulty of removing an electron. | nih.gov |

Environmental Implications and Advanced Remediation Strategies

Environmental Occurrence, Distribution, and Partitioning Behavior of Perfluoroalkyl Iodides

Perfluoroalkyl iodides (PFIs), including compounds like 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, are volatile perfluorinated compounds that have been detected in the environment, particularly around fluorochemical manufacturing facilities. nih.gov Research conducted in the vicinity of one such plant in northern China confirmed the presence of several even-chained PFIs, including perfluorinated iodine alkanes (FIAs) and polyfluorinated telomer iodides (FTIs), in the ambient air. nih.gov The concentrations of FIAs in the air ranged from 1.41 to 30,800 pg/L, while FTIs were found in concentrations from 1.39 to 1,320 pg/L. nih.gov

The physical properties of these compounds, such as their calculated vapor pressures (ranging from 0.095 to 20.4 Torr), indicate a high potential for volatilization and release into the atmosphere. nih.gov This volatility is a key factor in their environmental distribution. In contrast to their presence in the air, most of these PFIs were found to be below the detection limits in surface soils in the same area. Only small amounts of higher carbon chain compounds, such as perfluorododecyl iodide, were sporadically detected in soil samples. nih.gov

This partitioning behavior suggests that once released, PFIs predominantly reside in the atmosphere. Their presence in the air, combined with their potential for long-range transport and subsequent degradation, points to them as a possible indirect source for the formation and distribution of other PFAS, such as polyfluorinated alcohols and carboxylic acids, under oxidative environmental conditions. nih.gov The general environmental transport of iodine involves volatilization from oceans, atmospheric transport, and deposition onto soil and plant surfaces. nih.gov While most environmental iodine is the stable isotope ¹²⁷I, the long half-life of radioisotopes like ¹²⁹I means any release is essentially a permanent addition to the environment, highlighting the persistence of such compounds once introduced. nih.gov

Biotransformation Pathways and Environmental Fate of Polyfluoroalkyl Precursors

Polyfluoroalkyl substances, often referred to as precursors, can be transformed in the environment into more stable perfluoroalkyl acids (PFAAs). iaea.orgresearchgate.net Biotransformation is a critical factor that determines the environmental fate of these precursors. iaea.org These processes have been studied in various environmental systems, including microbial strains, activated sludge, plants, and earthworms. iaea.org

A significant source of polyfluoroalkyl precursors is aqueous film-forming foams (AFFF) used in firefighting. nih.gov Many of these precursors, such as C6 sulfonamides, contain non-fluorinated amine groups that can undergo biological oxidation. nih.gov One key biotransformation pathway is nitrification, a microbial oxidation process involving ammonia-oxidizing archaea and nitrite-oxidizing bacteria. nih.gov This process can transform the amine moieties of precursors, eventually leading to the formation of terminal, highly persistent compounds like perfluorohexane sulfonate (PFHxS). nih.gov While the initial biosorption of these precursors to microbial cells can be rapid, the subsequent biotransformation into terminal products like PFHxS is a much slower process. nih.gov

The biotransformation of PFAA precursors primarily involves the cleavage of carbon-fluorine (C-F) bonds and the degradation of the non-fluorinated functional groups through mechanisms like oxidation, dealkylation, and defluorination, which ultimately forms shorter-chained PFAAs. researchgate.net Understanding these transformation pathways is crucial, as the release and subsequent degradation of precursors represent a significant indirect source of persistent PFAA contamination in the environment. iaea.org Co-contaminants at impacted sites, such as those found in fuels co-released with AFFF, can stimulate microbial communities and influence the rate and products of biotransformation. battelle.org

Advanced Degradation Technologies for Per- and Polyfluoroalkyl Substances (PFAS)

The extreme persistence of PFAS, characterized by the strength of the carbon-fluorine bond, necessitates the development of advanced technologies for their degradation. ucr.edu Among the most promising methods are reductive processes that can effectively break these bonds.

One of the most effective advanced degradation technologies for PFAS is the use of ultraviolet (UV) light in combination with sulfite (B76179) (SO₃²⁻), a process significantly enhanced by the addition of iodide (I⁻). nih.govacs.org This UV/Sulfite + Iodide system has been shown to dramatically accelerate the reductive degradation of both perfluorosulfonates (PFSAs) and perfluorocarboxylates (PFCAs). nih.govacs.org

Table 1: Degradation and Defluorination of Various PFAS using UV/Sulfite/Iodide System This table is interactive. You can sort and filter the data.

| Compound | Type | Degradation Achieved | Defluorination Achieved | Notes |

|---|---|---|---|---|

| PFOS | PFSA | 100% | >90% | Initial system conditions. nih.gov |

| PFOA | PFCA | 100% | >90% | Initial system conditions. nih.gov |

| 6:2 FTS | Precursor | 100% | >90% | Initial system conditions. nih.gov |

| PFBS | PFSA | >99.9% | ~100% | Optimized protocol with additional sulfite. nih.gov |

Detailed Mechanistic Insights into Reductive Degradation Processes

The primary mechanism behind the efficacy of UV-based reductive treatments is the generation of hydrated electrons (eₐq⁻). nih.govgdut.edu.cn In the UV/Iodide and UV/Sulfite/Iodide systems, the photolysis of iodide at a wavelength of 254 nm produces these highly reactive species. researchgate.netnih.gov The hydrated electron is a powerful reducing agent (E° = -2.9 V) capable of breaking the stable C-F bonds that characterize PFAS compounds. nih.gov

The degradation process is initiated when a hydrated electron attacks a C-F bond, leading to defluorination. acs.org This is followed by a series of reactions that can include H/F exchange (where a fluorine atom is replaced by a hydrogen atom) and chain shortening, where the perfluoroalkyl chain is progressively broken down into smaller fragments. nih.govgdut.edu.cn For instance, in the degradation of PFOA, transformation products identified include shorter-chain PFCAs and other compounds formed through H-F exchange and subsequent hydration reactions. nih.gov

Global Chemical Policy Frameworks and Monitoring of Persistent Organic Chemicals in the Environment

The global threat posed by persistent organic pollutants (POPs), a category that includes many long-chain PFAS, has led to the establishment of international treaties and regulatory frameworks. The most prominent of these is the Stockholm Convention on Persistent Organic Pollutants, a global treaty adopted in 2001 to protect human health and the environment from chemicals that remain intact for long periods, become widely distributed, and accumulate in living organisms. epa.govunep.org The Convention requires signatory parties to reduce or eliminate the production, use, and release of listed POPs. epa.gov Over time, new chemicals of global concern have been added to the initial list through a scientific review process. epa.govunep.org

In addition to global treaties, regional agreements like the United Nations Economic Commission for Europe (UNECE) Convention on Long-Range Transboundary Air Pollution and regulations within economic blocs like the European Union's POPs Regulation (EU 2019/1021) also ban or restrict the use of these persistent substances. epa.govkemi.se

Effective regulation relies on robust environmental monitoring. ucmerced.edu Monitoring PFAS is a significant challenge due to the vast number of different molecules, their ubiquitous presence in the environment (including soil, water, air, and biota), and the low concentrations at which they often occur. brgm.frnih.gov Regulatory bodies and environmental agencies have established programs to monitor PFAS in various media. atcwilliams.com For example, the U.S. Environmental Protection Agency (EPA) uses tools like the Unregulated Contaminant Monitoring Rule (UCMR) to collect data on PFAS in drinking water and maintains databases on PFAS contamination at remedial sites. epa.gov Such monitoring provides crucial data to assess the extent of contamination, identify sources, understand long-range transport, and evaluate the effectiveness of regulatory actions. unep.orgucmerced.edu

Future Research Directions and Emerging Paradigms

Integration of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Sustainable Chemical Synthesis

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For a valuable building block like this compound, future research will prioritize the development of more sustainable synthetic routes and applications. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents.

Key research areas include:

Catalytic Processes: A significant shift will be towards replacing stoichiometric reagents with catalytic systems, particularly those using earth-abundant metals. rsc.org For instance, developing iron-catalyzed cross-coupling reactions for the introduction of the nonafluoroheptyl group would be a sustainable alternative to traditional methods.

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for reactions involving highly reactive or energetic intermediates. Future work will explore the integration of this compound into multi-step flow syntheses, enabling on-demand production and minimizing the storage of hazardous materials.

Alternative Solvents: Research will focus on replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-derived solvents in reactions involving this fluorinated iodide.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a central goal. Future syntheses utilizing this compound will be evaluated based on their atom economy, aiming for addition reactions and other high-efficiency transformations.

Table 1: Strategies for Sustainable Synthesis

| Strategy | Objective | Application to this compound |

|---|---|---|

| Earth-Abundant Metal Catalysis | Replace precious metal catalysts (e.g., Palladium) with more sustainable options (e.g., Iron, Copper). rsc.org | Developing Fe- or Cu-catalyzed coupling reactions to attach the nonafluoroheptyl moiety. |

| Solvent-Free Reactions | Eliminate the need for solvents, reducing waste and environmental impact. scirp.org | Exploring solid-state or neat reaction conditions for additions and substitutions. |

| Biocatalysis | Utilize enzymes for highly selective transformations under mild conditions. | Engineering enzymes to recognize and transform fluorinated substrates like this compound. |

| Energy Efficiency | Reduce the energy footprint of chemical processes. | Investigating photochemical or electrochemical methods to activate this compound at ambient temperatures. fluorine1.ru |

Exploration of Novel Reactivity and Unprecedented Transformations of Fluorinated Building Blocks

While the chemistry of alkyl iodides is well-established, the presence of the bulky, electron-withdrawing nonafluoroheptyl group in this compound presents unique opportunities for discovering novel reactivity. Future research will delve into unlocking unprecedented transformations that leverage the distinct electronic and steric properties of this and similar fluorinated building blocks.

Emerging research frontiers include:

Radical Fluorination: There is a growing interest in developing new reagents for radical fluorination that operate under mild conditions. researchgate.net The iodide in this compound can act as a radical precursor, enabling novel hydrofluorination and other addition reactions across double bonds.

Transition Metal-Mediated C-F Bond Activation: While the C-I bond is the primary reactive site, the activation of the typically inert C-F bond is a grand challenge in fluorine chemistry. hu-berlin.de Future studies may explore organometallic complexes capable of selectively activating C-F bonds within the nonafluoroheptyl chain, opening pathways to new functionalization patterns.

Hypervalent Iodine Chemistry: The development of mild and efficient methods to prepare hypervalent iodine(V) fluorides is an active area of research. beilstein-journals.org Future work could explore the conversion of this compound into novel hypervalent iodine reagents, which could serve as unique electrophilic sources of the nonafluoroheptyl group.

Photoredox Catalysis: This powerful technique allows for the generation of radical intermediates under exceptionally mild conditions. Future research will undoubtedly apply photoredox catalysis to this compound to facilitate previously challenging coupling reactions and explore new reaction pathways.

Rational Design and Synthesis of Next-Generation Fluorinated Materials for Diverse Applications

The incorporation of fluorinated moieties into materials imparts unique properties such as thermal stability, chemical resistance, and low surface energy. researchgate.net this compound is a valuable precursor for creating advanced materials, and future research will focus on the rational design of these materials for targeted applications.

Key directions for future materials research:

Advanced Polymers and Coatings: By incorporating the nonafluoroheptyl group into polymer backbones or as side chains, researchers can design next-generation materials with enhanced hydrophobicity, oleophobicity, and durability for applications in self-cleaning surfaces, anti-fouling coatings, and high-performance textiles.

Liquid Crystals: The rigid, rod-like nature of perfluoroalkyl chains can be exploited in the design of novel liquid crystalline materials. Future work will investigate the synthesis of liquid crystals containing the nonafluoroheptyl moiety for use in advanced display technologies and optical sensors.

Electronic Materials: Fluorinated compounds are increasingly used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), to tune electronic properties and improve device stability. Research will focus on synthesizing novel electronic materials derived from this compound to optimize performance and longevity.

Pharmaceutical and Agrochemical Applications: The introduction of fluorine can significantly enhance the metabolic stability and bioavailability of bioactive molecules. beilstein-journals.org Future research will continue to explore the use of the nonafluoroheptyl group to create new drug candidates and more effective agrochemicals, leveraging its unique steric and electronic profile.

Addressing Persistent Environmental Challenges Associated with Fluorinated Compounds

The widespread use of fluorinated compounds has led to significant environmental concerns due to their persistence, bioaccumulation, and potential toxicity. nih.govbepls.com Many per- and polyfluoroalkyl substances (PFAS) are highly resistant to degradation, leading to their accumulation in the environment and biological systems. nih.gov Addressing these challenges is a critical priority for the future of fluorine chemistry.

Future research must focus on:

Environmental Fate and Transport: Detailed studies are needed to understand the environmental pathways, degradation, and transport of compounds like this compound. This includes investigating its potential to transform into highly persistent perfluorinated carboxylic acids (PFCAs).

Degradation Technologies: A major research thrust is the development of effective methods to break down persistent fluorinated compounds. researchgate.net This includes exploring advanced oxidation processes, sonolysis, and bioremediation strategies specifically tailored to the robust carbon-fluorine bond.

Design for Degradability: A paradigm shift is needed towards designing fluorinated molecules with built-in modes of degradation. This could involve incorporating specific functional groups that are susceptible to environmental degradation after the molecule's useful life, without compromising its performance.

Development of Benign Alternatives: The long-term solution lies in creating safer, non-persistent alternatives to current fluorinated compounds. researchgate.net This involves a deep understanding of structure-property-toxicity relationships to design new molecules that deliver the desired functionality without the associated environmental burden.

Table 2: Environmental Research Priorities for Fluorinated Compounds

| Research Area | Objective | Relevance to this compound |

|---|---|---|

| Metabolism and Degradation Studies | Identify breakdown products and assess their persistence. nih.gov | Determine if it transforms into terminal, persistent compounds like perfluorobutanoic acid (PFBA). |

| Advanced Remediation | Develop effective technologies to remove fluorinated compounds from water and soil. | Testing the efficacy of new catalytic or photocatalytic methods for its complete mineralization. |

| Toxicity Profiling | Understand the potential health effects of exposure. bepls.com | Conducting toxicological studies to assess its bioaccumulation potential and impact on living organisms. |

| Life Cycle Assessment | Evaluate the environmental impact from synthesis to disposal. | Performing a comprehensive life cycle analysis to identify hotspots for environmental improvement. |

Interdisciplinary and Transdisciplinary Approaches in Fluorine Chemistry Research

The complexity of modern scientific challenges requires breaking down traditional disciplinary silos. The future of fluorine chemistry, and specifically the research surrounding compounds like this compound, will be driven by interdisciplinary and transdisciplinary collaborations. hu-berlin.denih.gov

Future progress will be accelerated by:

Academia-Industry Partnerships: Collaboration between academic researchers discovering fundamental reactivity and industrial scientists developing practical applications will be crucial for translating laboratory breakthroughs into real-world technologies.

Chemistry-Biology Interface: Understanding the biological effects of fluorinated compounds requires close collaboration between synthetic chemists and biologists. nih.gov This synergy is essential for designing safer pharmaceuticals and for accurately assessing the environmental impact of these chemicals.

Computational and Experimental Synergy: Theoretical and computational chemistry are becoming indispensable tools for predicting molecular properties, reaction mechanisms, and material performance. Integrating computational modeling with experimental validation will accelerate the rational design of new fluorinated molecules and materials.

Involvement of Environmental Scientists and Policymakers: To address the environmental persistence of fluorinated compounds, chemists must engage with environmental scientists, toxicologists, and policymakers. This transdisciplinary approach is necessary to develop sustainable management strategies and regulations that protect human health and the environment. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide, and how can purity be optimized?